DL-Ethionine

Description

Historical Perspectives on L-Ethionine Discovery and Initial Characterization

The history of L-ethionine is closely linked to the study of methionine metabolism. Methionine itself was first isolated from casein and described in the early 20th century thuenen.de. Following the characterization of methionine, researchers became interested in its analogs, compounds with similar structures that might interact with the same biological systems. L-Ethionine, an ethyl analog of methionine where a methyl group is replaced by an ethyl group, was synthesized and subsequently studied for its biological effects wikipedia.orgontosight.ai. Early research focused on understanding how this structural modification impacted its behavior in biological systems, particularly in relation to methionine.

L-Ethionine as a Methionine Analog and Antimetabolite

L-Ethionine functions primarily as an antimetabolite and antagonist of methionine. Its structural similarity allows it to compete with methionine in various biochemical reactions. A key mechanism of action involves its conversion to S-adenosylethionine (SAE) by the enzyme methionine adenosyltransferase, which normally converts methionine to S-adenosylmethionine (SAM) nih.gov. SAM is a crucial methyl donor in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids veterinaryworld.org. SAE, however, is a poor methyl donor and its accumulation can lead to a depletion of ATP and a reduction in methylation reactions, effectively disrupting cellular metabolism wikipedia.orgebi.ac.uk. This interference with methylation pathways is a significant aspect of L-ethionine's biological activity and its utility as a research tool.

Stereoisomeric Considerations: L-Ethionine versus D-Ethionine in Biological Systems

Ethionine exists as two stereoisomers, L-ethionine and D-ethionine, similar to methionine which exists as L-methionine and D-methionine nih.gov. In biological systems, the L-isomers of amino acids are generally the biologically active forms involved in protein synthesis and primary metabolic pathways veterinaryworld.orgnih.gov. While both L- and D-ethionine can exhibit biological effects, studies have indicated differences in their potency and metabolic handling. For instance, research in mice showed that L-ethionine was a more potent inhibitor of hepatic RNA synthesis compared to D-ethionine ebi.ac.uk. The biological activity of DL-ethionine, a racemic mixture of both isomers, often reflects the combined or dominant effects of the more active L-isomer sigmaaldrich.com. The differing activities of the stereoisomers highlight the stereospecificity of the enzymes and transporters involved in amino acid metabolism.

L-Ethionine as a Research Tool in Cellular and Molecular Biology

L-Ethionine is widely used in cellular and molecular biology research to study methionine metabolism and its downstream effects. Its ability to interfere with methylation makes it valuable for investigating the role of methylation in processes such as gene expression, protein synthesis, and cellular growth nih.govnih.gov.

Detailed research findings using L-ethionine include:

Inhibition of Macromolecular Synthesis: L-ethionine has been shown to inhibit DNA, RNA, and protein synthesis in various cell types. For example, in mitogen-stimulated lymphocytes, L-ethionine completely inhibited DNA synthesis and interfered with the methylation of tRNA and the activity of histone-modifying enzymes nih.gov. This inhibition was found to be reversible upon removal of L-ethionine nih.gov.

Study of Methionine Addiction: L-ethionine has been used in combination with other approaches, such as methionine deprivation, to study methionine addiction in cancer cells. Some cancer cells exhibit a higher dependence on methionine compared to normal cells. The combination of methionine restriction and L-ethionine treatment has shown synergistic effects in inhibiting the growth of certain cancer cells, such as osteosarcoma cells nih.gov.

Investigation of Liver Metabolism: L-ethionine has been employed to induce changes in liver metabolism in experimental animals, particularly fatty liver, due to its interference with lipid metabolism regulated by methylation ontosight.ai.

Studying Ethionine Resistance: Research using L-ethionine has helped identify genetic factors involved in resistance to its effects, shedding light on the regulation of methionine biosynthesis pathways in microorganisms ethz.ch.

The use of L-ethionine as a research tool allows scientists to perturb specific metabolic pathways and observe the resulting cellular and molecular changes, providing insights into the complex roles of methionine and methylation in biological systems.

Here is a table summarizing some research findings related to L-ethionine's effects:

| Research Area | Observed Effect of L-Ethionine | Example Organism/System | Source |

| Macromolecular Synthesis | Inhibition of DNA, RNA, and protein synthesis; inhibition of tRNA methylation. | Mitogen-stimulated lymphocytes | nih.gov |

| Methionine Addiction | Synergistic inhibition of cell growth when combined with methionine deprivation. | Osteosarcoma cells | nih.gov |

| Liver Metabolism | Induction of fatty liver and interference with lipid metabolism. | Experimental animals | ontosight.ai |

| Ethionine Resistance | Identification of regulatory genes involved in methionine biosynthesis. | Corynebacterium glutamicum | ethz.ch |

| Methionine Uptake Inhibition | Inhibition of methionine uptake and incorporation into proteins. | Chick embryo | biologists.com |

| RNA Synthesis Inhibition | More potent inhibition of hepatic RNA synthesis compared to D-ethionine. | Mice | ebi.ac.uk |

| Sister Chromatid Exchange (SCE) | Increase in spontaneous and induced SCEs, potentially linked to hypomethylation of DNA/RNA. | Human lymphocytes | nih.gov |

Interference with Methionine Metabolism and S-Adenosylmethionine (SAM) Cycle Perturbation

L-Ethionine acts as an antimetabolite and antagonist of methionine, interfering with its normal metabolic fate. ebi.ac.uk A primary mechanism involves its interaction with the enzymes of the methionine and SAM cycles. nih.gov

Formation and Accumulation of S-Adenosyl-L-ethionine (SAE)

A key event in L-ethionine's mechanism of action is its conversion to S-Adenosyl-L-ethionine (SAE). This occurs through the action of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of SAM from methionine and ATP. physiology.orgnih.gov MAT does not effectively discriminate between methionine and L-ethionine, leading to the formation of SAE at the expense of SAM synthesis. physiology.org SAE accumulates within cells, particularly in the liver, as it is not readily metabolized further by the enzymes that process SAM. physiology.orgbevital.nonih.gov

Research findings have demonstrated the accumulation of SAE in the liver and other tissues following L-ethionine administration. For example, studies in rats have shown a rapid build-up of SAE in the liver within a few hours of administration. bevital.no Chronic administration of this compound in rats also resulted in the accumulation of S-adenosylethionine in the liver. nih.gov

Impact on S-Adenosylmethionine (SAM) Levels and SAM:SAH Ratio

The preferential formation and accumulation of SAE directly impacts intracellular SAM levels, leading to a significant decrease. bevital.nonih.gov SAM is synthesized from methionine and ATP, and L-ethionine competes with methionine for the active site of MAT, thus reducing SAM production. physiology.orgnih.govnih.gov

Furthermore, the SAM cycle involves the conversion of SAM to S-adenosylhomocysteine (SAH) after donating its methyl group in transmethylation reactions. nih.govwikipedia.orgmdpi.com SAH is then hydrolyzed to homocysteine and adenosine (B11128). wikipedia.orgmdpi.com SAE, being an analog of SAM, can potentially interfere with the enzymes involved in SAH metabolism, although its primary impact on the SAM:SAH ratio is through the depletion of SAM and the potential accumulation of SAH or interference with its processing. A decreased SAM:SAH ratio is considered a critical indicator of impaired methylation capacity. bevital.noamegroups.orghealthmatters.io Studies have shown that ethionine exposure can alter the SAM:SAH ratio, with a marked decrease observed in the liver of exposed rats. bevital.nonih.gov

Consider the following data illustrating the impact on SAM and SAH levels in rat liver following ethionine exposure:

| Metabolite | Control (nmol/g) | Ethionine-treated (nmol/g) | Change (%) |

| SAM | ~60-100 annalsgastro.gr | Significantly decreased bevital.nonih.govnih.gov | - |

| SAH | Increased bevital.no | + | |

| SAM/SAH Ratio | ~15 bevital.no | ~2 bevital.no | -86.7% |

Note: Specific numerical values for SAM and SAH in ethionine-treated conditions can vary depending on dose, time point, and experimental model. The SAM/SAH ratio change is based on reported observations. bevital.no

Consequences for Transmethylation Reactions

SAM is the primary methyl group donor for a wide variety of transmethylation reactions essential for numerous cellular processes, including DNA methylation, RNA methylation, protein methylation, and the synthesis of key molecules like phospholipids (B1166683) and neurotransmitters. mdpi.comelifesciences.orgconsensus.appwikipedia.org The reduction in SAM levels and the altered SAM:SAH ratio caused by L-ethionine directly impair these vital transmethylation reactions. bevital.noamegroups.orghealthmatters.io

SAH is a potent inhibitor of many SAM-dependent methyltransferases. bevital.nowikipedia.orgmdpi.com Therefore, a decrease in the SAM:SAH ratio due to SAM depletion and potential SAH accumulation further exacerbates the inhibition of transmethylation. amegroups.orghealthmatters.io This widespread inhibition of methylation can have profound consequences for cellular function, affecting gene expression, protein activity, and membrane integrity. mdpi.comhealthmatters.ionih.gov For instance, impaired DNA methylation can lead to epigenetic alterations. nih.govhealthmatters.io

Disruption of Adenosine Triphosphate (ATP) Metabolism

In addition to its effects on methionine metabolism, L-ethionine significantly disrupts cellular energy metabolism, particularly the availability of ATP. physiology.orgamegroups.orghealthmatters.ioCurrent time information in Eindhoven, NL.nih.govguidetopharmacology.orgcore.ac.uktandfonline.comnih.govni.ac.rsnih.gov

ATP Trapping as S-Adenosyl-L-ethionine

The formation of SAE from L-ethionine and ATP by MAT consumes ATP. physiology.orgCurrent time information in Eindhoven, NL. Unlike the synthesis of SAM, where adenosine is eventually recycled through the SAM cycle, the adenosine moiety from the ATP used to form SAE becomes trapped within the stable SAE molecule. physiology.org This "trapping" of adenosine as SAE effectively removes it from the cellular pool available for ATP regeneration. physiology.orgCurrent time information in Eindhoven, NL.

Studies have shown that L-ethionine administration leads to a decrease in liver ATP levels due to this trapping mechanism. ebi.ac.ukphysiology.orgnih.gov

Consequences of Hepatic ATP Depletion

The liver is particularly susceptible to L-ethionine-induced ATP depletion due to its central role in methionine metabolism and the high activity of MAT. tandfonline.comamegroups.org Severe depletion of hepatic ATP has significant consequences for liver function. physiology.orgamegroups.orghealthmatters.ioCurrent time information in Eindhoven, NL.nih.gov

Reduced ATP levels impair energy-dependent cellular processes, including protein synthesis, active transport, and various metabolic pathways. tandfonline.comnih.gov This can lead to a cascade of cellular dysfunctions and injury. For example, ATP depletion has been linked to the inhibition of protein synthesis in the liver following ethionine administration. tandfonline.comnih.gov Studies in rats have demonstrated a rapid and severe decline in liver ATP levels after ethionine treatment, associated with inhibited hepatic protein synthesis. tandfonline.com A 25% lower liver ATP level was observed in rats treated with L-ethionine compared to controls. physiology.orgnih.gov Another study reported a decrease in liver ATP levels to about 20% of control levels in male rats administered ethionine. nih.gov This ATP depletion can also suppress processes like autophagy. nih.gov

The following table summarizes the observed changes in hepatic ATP levels following ethionine administration:

| Study | Species | Ethionine Administration | Time Point | Hepatic ATP Level (% of Control) |

| Rawson et al., 1994 physiology.orgnih.gov | Rats | L-Ethionine | 2 hours | 75% |

| Horiuchi et al., 2004 tandfonline.com | Female Rats | Ethionine | Rapid decline | Severe decline |

| Knecht et al., 1991 nih.gov | Male Rats | Ethionine | ~20% | |

| Brada et al., 1988 nih.gov | Rats | L-Ethionine (single injection) | Inversely related to SAE conc. | |

| Brada et al., 1981 thieme-connect.com | Female Rats | D,L-Ethionine (0.25-1 mg/g) | 5 hours | ~50% |

Note: Values are approximate and can vary based on experimental conditions.

Effects on Macromolecular Synthesis and Regulation

L-Ethionine significantly impacts the synthesis and regulation of macromolecules within the cell, primarily RNA and protein. Its interference stems from its structural analogy to methionine and its subsequent effects on key metabolic processes, including ATP availability.

Inhibition of Ribonucleic Acid (RNA) Synthesis

L-Ethionine is known to inhibit RNA synthesis in various systems researchgate.netoup.comoup.com. Studies in rat and mouse liver have shown that L-ethionine can inhibit hepatic RNA synthesis researchgate.net. This inhibition can be substantial, with observed reductions of 80% to 90% in RNA synthesis in male mice 3 hours after administration of this compound ebi.ac.uk. In fenugreek cotyledons, L-ethionine inhibited the net increase in RNA content oup.comoup.com. Research suggests that L-ethionine may interfere with the metabolism of ribosomal RNA (rRNA) and inhibit the incorporation of uridine (B1682114) into rRNA, but not tRNA oup.comoup.com. Additionally, L-ethionine can inhibit the methylation of tRNA nih.gov. Specifically, it can cause a strong and selective inhibition of the RNA-methylase responsible for the methylation of adenosine to N6-dimethyladenosine in rat liver 4s RNA (tRNA) nih.gov. This inhibition of methylation is far more efficient than the ethylation of liver 4s RNA by L-ethionine nih.gov.

Differential Potency of L-Ethionine vs. D-Ethionine on RNA Synthesis

The stereoisomers of ethionine, L-ethionine and D-ethionine, exhibit differential potencies in inhibiting RNA synthesis. While both stereoisomers are active inhibitors of hepatic RNA synthesis, the L isomer is generally a more potent inhibitor than the D isomer ebi.ac.uknih.govncats.io. For instance, in male mice, 3 hours after the administration of 20 mg/kg, L-ethionine inhibited RNA synthesis by 80%, whereas D-ethionine inhibited it by only 51% ebi.ac.uknih.govncats.io. This indicates a notable difference in the effectiveness of the two enantiomers in disrupting RNA synthesis pathways.

Inhibition of Protein Synthesis and Amino Acid Incorporation

Impact on Mitochondrial Protein Synthesis

L-Ethionine has been shown to impair the synthesis of mitochondrial translation products (MTPs) core.ac.uk. Studies in Saccharomyces cerevisiae demonstrated that ethionine can reduce the incorporation of methionine and leucine (B10760876) into mitochondrial translation products core.ac.uk. However, the synthesis of proteins in mitochondria was not completely blocked, and apparently, mitochondria could utilize ethionine as a precursor amino acid core.ac.uk.

Role of ATP Depletion in Protein Synthesis Inhibition

A significant mechanism underlying L-ethionine's inhibition of protein synthesis is its interference with cellular ATP levels ebi.ac.ukresearchgate.netresearchgate.netnih.govtandfonline.com. L-Ethionine interferes with the cellular use of ATP ebi.ac.uk. Administration of ethionine to rats causes a rapid and severe decline in liver ATP tandfonline.com. This depletion is primarily due to the trapping of ATP in the form of S-adenosylethionine tandfonline.com. The decrease in ATP concentration precedes the inhibition of protein synthesis researchgate.net. The degree of protein synthesis inhibition often correlates with the decrease in ATP concentration researchgate.net. This ATP deficiency is considered a primary event leading to the inhibition of protein synthesis in the liver tandfonline.com. The ethionine-induced inhibition of protein synthesis is in itself secondary to the reduction in hepatic ATP levels researchgate.net. In hepatocyte suspensions, ATP depletion occurred at higher concentrations of ethionine, alongside reduced protein synthesis nih.gov.

Effects on Eukaryotic Initiation Factors (e.g., 4E-BP1, S6K1)

L-Ethionine's impact on protein synthesis extends to key eukaryotic initiation factors. Ethionine-induced ATP depletion has been associated with the hypophosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and 70-kDa ribosomal protein S6 kinase (S6K1) tandfonline.comnih.gov. These proteins are crucial regulatory components involved in the initiation of mRNA translation tandfonline.comnih.gov. Phosphorylation of both 4E-BP1 and S6K1 is mediated through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway tandfonline.comnih.gov. Hypophosphorylation of 4E-BP1 and S6K1 reduces the formation of the initiation complex, suggesting that ethionine-induced inhibition of protein synthesis can be based on a decrease in the phosphorylation states of these initiation regulators tandfonline.com. Studies have indicated that the inhibition of protein synthesis by ethionine is due to an inhibition of mTOR signaling following ATP depletion tandfonline.comnih.gov.

Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| L-Ethionine | 25674 metabolomicsworkbench.org |

| D-Ethionine | 92124 nih.gov |

| Ribonucleic Acid (RNA) | 6035 guidetopharmacology.org |

| Adenosine Triphosphate (ATP) | 5957 biorxiv.orggenecards.org |

| 4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1) | 36314 |

| S6K1 (Ribosomal protein S6 kinase beta-1) | 6456690 |

Elucidating L-Ethionine's Cellular Impact on Macromolecular Synthesis and Regulation

L-Ethionine, a non-proteinogenic amino acid, functions as a notable antimetabolite and antagonist of methionine. Its structure, which features an ethyl group in place of methionine's methyl group, enables it to interfere with fundamental cellular processes, particularly those involving methylation and the synthesis of macromolecules like RNA and protein.

Structure

3D Structure

Propriétés

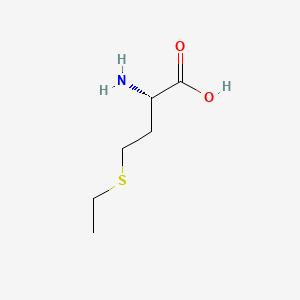

IUPAC Name |

2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020579 | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67-21-0, 535-32-0, 13073-35-3 | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ETHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homocysteine, S-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

516 to 523 °F (decomposes) (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanisms of Action: Elucidating L Ethionine S Cellular Impact

Effects on Macromolecular Synthesis and Regulation

L-Ethionine exerts significant inhibitory effects on the synthesis and regulatory mechanisms of cellular macromolecules, primarily ribonucleic acid (RNA) and protein. Its action is intrinsically linked to its structural mimicry of methionine and the subsequent disruption of vital metabolic pathways, including those governing adenosine (B11128) triphosphate (ATP) availability.

The inhibitory effect of L-ethionine on RNA synthesis has been documented across various biological systems researchgate.netoup.comoup.com. Investigations involving rat and mouse liver have demonstrated that L-ethionine can impede hepatic RNA synthesis researchgate.net. This inhibition can be substantial, with studies reporting an 80% to 90% reduction in RNA synthesis in male mice three hours after the administration of DL-ethionine ebi.ac.uk. In experiments with fenugreek cotyledons, L-ethionine was found to inhibit the net increase in RNA content oup.comoup.com. Research suggests that L-ethionine may interfere specifically with the metabolism of ribosomal RNA (rRNA) and hinder the incorporation of uridine (B1682114) into rRNA, while not affecting tRNA significantly oup.comoup.com. Furthermore, L-ethionine is known to inhibit tRNA methylation nih.gov. Specifically, it can lead to a potent and selective inhibition of the RNA-methylase responsible for converting adenosine to N6-dimethyladenosine in rat liver 4s RNA (tRNA) nih.gov. This inhibition of methylation is considerably more efficient than the ethylation of liver 4s RNA by L-ethionine nih.gov.

The two stereoisomers of ethionine, L-ethionine and D-ethionine, exhibit differing potencies in their capacity to inhibit RNA synthesis. Although both isomers are active inhibitors of hepatic RNA synthesis, the L-isomer generally demonstrates greater potency compared to the D-isomer ebi.ac.uknih.govncats.io. For example, in studies with male mice, administration of 20 mg/kg of L-ethionine resulted in an 80% inhibition of RNA synthesis after three hours, whereas the same dose of D-ethionine caused only a 51% inhibition ebi.ac.uknih.govncats.io. This highlights a notable difference in the effectiveness of the enantiomers in disrupting RNA synthetic pathways.

L-Ethionine has been shown to impair the synthesis of proteins within mitochondria, specifically affecting mitochondrial translation products (MTPs) core.ac.uk. Research conducted in Saccharomyces cerevisiae demonstrated that ethionine can decrease the incorporation of both methionine and leucine (B10760876) into mitochondrial translation products core.ac.uk. However, the synthesis of mitochondrial proteins was not completely abolished, suggesting that mitochondria were capable of utilizing ethionine, albeit less efficiently, as a precursor amino acid core.ac.uk.

A primary mechanism underlying L-ethionine's inhibition of protein synthesis is its interference with cellular ATP levels ebi.ac.ukresearchgate.netresearchgate.netnih.govtandfonline.com. L-Ethionine disrupts the normal cellular utilization of ATP ebi.ac.uk. Administration of ethionine to female rats results in a rapid and severe decline in hepatic ATP concentrations tandfonline.com. This depletion is largely attributable to the sequestration of ATP through the formation of S-adenosylethionine tandfonline.com. The decrease in ATP levels precedes the inhibition of protein synthesis researchgate.net. The extent of protein synthesis inhibition often correlates directly with the reduction in ATP concentration researchgate.net. This deficiency in ATP is considered a key factor initiating the inhibition of protein synthesis in the liver tandfonline.com. The inhibition of protein synthesis induced by ethionine is consequently a downstream effect of the reduction in hepatic ATP levels researchgate.net. In studies with hepatocyte suspensions, ATP depletion was observed at higher ethionine concentrations, coinciding with reduced protein synthesis nih.gov.

The effects of L-ethionine on protein synthesis extend to critical eukaryotic initiation factors. Ethionine-induced ATP depletion has been linked to the hypophosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the 70-kDa ribosomal protein S6 kinase (S6K1) tandfonline.comnih.gov. These proteins are key regulatory components that play a crucial role in the initiation phase of mRNA translation tandfonline.comnih.gov. The phosphorylation of both 4E-BP1 and S6K1 is regulated by the mammalian target of rapamycin (B549165) (mTOR) signaling pathway tandfonline.comnih.gov. The hypophosphorylation of 4E-BP1 and S6K1 leads to a reduced formation of the translation initiation complex, suggesting that the inhibition of protein synthesis by ethionine is related to decreased phosphorylation states of these initiation regulators tandfonline.com. Studies have indicated that the inhibition of protein synthesis by ethionine is a consequence of the inhibition of mTOR signaling secondary to ATP depletion tandfonline.comnih.gov.

Impact on Deoxyribonucleic Acid (DNA) Synthesis

L-Ethionine has been shown to exert inhibitory effects on DNA synthesis in various cellular contexts. In mitogen-stimulated lymphocytes, L-ethionine at concentrations of 2-4 mM can completely inhibit DNA synthesis nih.govscispace.com. This inhibition occurs even though the analog does not prevent the morphological changes associated with blast formation nih.gov. The inhibitory effect on DNA synthesis is suggested to be linked to L-ethionine's interference with methylation reactions critical for the initiation of the S phase of the cell cycle nih.gov. L-ethionine is known to interfere with the normal methylation of DNA and other methylation pathways sigmaaldrich.com. This hypomethylating activity may contribute to its effect on DNA synthesis, potentially by acting at the replication fork level and increasing the error-prone ligation of unrepaired lesions, thereby influencing the frequency of sister chromatid exchanges (SCEs) nih.gov.

Studies have indicated that while L-ethionine can significantly inhibit DNA synthesis, the commitment to DNA synthesis and substantial increases in RNA and protein synthesis can still occur in its presence nih.gov. The block in DNA synthesis induced by L-ethionine appears to be reversible upon removal of the analog nih.govnih.gov. For instance, removal of ethionine after 24 hours or more of exposure can result in a rapid, synchronous wave of DNA synthesis nih.gov.

L-ethionine's interference with DNA synthesis is likely related to its role as a methionine analog, impacting pathways that rely on methionine, such as the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor for DNA methylation sigmaaldrich.commdpi.comspandidos-publications.com. Reduced methylation potential due to methionine limitation or inhibition of SAM synthesis can trigger a cell cycle arrest, including a robust arrest in the G1 phase and a delay in G2/M, due to the lack of stable pre-replication complexes needed for S-phase initiation mdpi.com. While this is primarily discussed in the context of methionine limitation, L-ethionine's antagonistic action on methionine metabolism suggests a similar mechanism could contribute to its observed effects on DNA synthesis.

Cellular Signaling Pathway Perturbations

L-Ethionine's interference with methionine metabolism and subsequent impact on SAM levels can lead to perturbations in key cellular signaling pathways, including those regulated by mTOR and AMPK.

Mammalian Target of Rapamycin (mTOR) Signaling

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, metabolism, and proliferation, integrating signals from nutrients, growth factors, and energy status imrpress.commit.edumdpi.com. Amino acids, particularly methionine, play a crucial role in activating the mTORC1 pathway imrpress.commit.edumdpi.com. Methionine is sensed by cells, and its derivative, S-adenosylmethionine (SAM), is involved in signaling methionine sufficiency to mTORC1, potentially through a protein called SAMTOR mit.edufrontiersin.org.

As a methionine analog, L-ethionine can interfere with methionine metabolism, potentially affecting intracellular SAM levels. While direct studies specifically detailing L-ethionine's impact on mTOR signaling were not extensively found in the search results, the known antagonistic relationship with methionine suggests a potential for L-ethionine to modulate mTOR activity indirectly by disrupting the methionine-SAM axis. Methionine deprivation is known to suppress mTORC1 activity mdpi.com. Given that L-ethionine interferes with methionine utilization, it is plausible that it could mimic some aspects of methionine deprivation, leading to altered mTOR signaling.

Research on methionine's role in mTOR signaling indicates that methionine can significantly promote the phosphorylation of mTOR and its downstream target S6K1, leading to increased protein synthesis mdpi.com. This activation is suggested to involve a signal transduction process that includes T1R1/T1R3, PLCβ, Ca2+, and ERK1/2 mdpi.com. Interference with methionine availability by L-ethionine could potentially disrupt this signaling cascade, thereby impacting protein synthesis and other mTOR-regulated processes.

AMP-Activated Protein Kinase (AMPK) Activity

AMP-Activated Protein Kinase (AMPK) is a key sensor of cellular energy status, typically activated in response to conditions that deplete ATP, such as nutrient starvation frontiersin.orgnih.gov. AMPK generally functions as a negative regulator of mTORC1, linking cellular energy status to metabolic functions frontiersin.org. However, recent studies have revealed a more complex interplay between amino acids, mTOR, and AMPK.

Interestingly, amino acids, including methionine, have been shown to acutely activate AMPK concurrently with mTOR in some contexts researchgate.net. This activation by amino acids can be mediated by Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) researchgate.net. In the context of methionine metabolism, stimulating the synthesis of S-adenosylmethionine (SAM), which consumes both ATP and methionine, has been shown to activate AMPK researchgate.netresearchmap.jppnas.org. This suggests a link between methionine metabolism, energy status (due to ATP consumption during SAM synthesis), and AMPK activation.

L-Ethionine, by interfering with methionine metabolism and potentially affecting SAM synthesis and utilization, could indirectly influence AMPK activity. Methionine deprivation has been shown to trigger AMPK activation in a time-dependent manner in certain cell lines mdpi.com. This activation of AMPK under methionine deprivation can lead to the phosphorylation of RAPTOR, further inhibiting mTORC1 and promoting autophagy mdpi.com. Therefore, L-ethionine, acting as a methionine antagonist, might induce similar effects, leading to AMPK activation as a cellular response to disrupted methionine homeostasis.

The interplay between L-ethionine, methionine metabolism, mTOR, and AMPK is complex. While L-ethionine's primary mechanism involves interfering with methionine-dependent methylation, its downstream effects on cellular signaling pathways like mTOR and AMPK are likely consequences of this primary disruption, impacting cellular energy status and nutrient sensing mechanisms.

Metabolic and Biological Consequences of L Ethionine Exposure

Hepatic and Pancreatic Responses

Exposure to L-Ethionine is associated with the induction of pathological changes in both the liver and the pancreas, observed in experimental models.

Induction of Liver Pathology in Experimental Models

L-Ethionine is known to induce liver damage in experimental animal models. Studies have demonstrated that administration of L-Ethionine can lead to effects such as fatty infiltration of the liver. rcsb.org In higher doses, it has been utilized to produce experimental cytopathogenic effects in animals. annualreviews.org Furthermore, L-Ethionine is recognized for its potential to induce liver cancer in these models. wikipedia.orgtandfonline.com

Pancreatitis Induction

L-Ethionine is also implicated in the induction of pancreatitis in experimental settings. This effect has been observed in studies using animals, particularly when L-Ethionine is administered in conjunction with a choline-deficient diet. wikipedia.orgnih.gov High doses of L-Ethionine, such as 1 g/kg body weight, have been used to induce experimental pancreatitis in animals. annualreviews.org The mechanism underlying L-Ethionine-induced pancreatitis may involve a decrease in the rate of digestive enzyme discharge from the pancreas. nih.gov This phenomenon, where digestive enzyme content in the pancreas increases, is noted within 12 hours of initiating diets containing ethionine, and is enhanced by simultaneous choline (B1196258) deficiency. nih.gov

Epigenetic Modifications and Gene Expression Regulation

L-Ethionine's structural analogy to methionine allows it to interfere with key methylation pathways, leading to alterations in DNA and histone methylation, and consequently impacting gene expression.

Interference with DNA Methylation Pathways

L-Ethionine acts as a methionine antagonist and interferes with the normal methylation of DNA and other methylation pathways. wikipedia.orgtandfonline.com Its interference with the methylation process occurs at the cofactor level. This disruption can result in the hypomethylation of DNA. The mechanism involves the metabolic conversion of L-Ethionine by methionine adenosyltransferase (MAT) into S-adenosylethionine (SAE). wikipedia.org SAE is an analog of S-adenosylmethionine (SAM), the primary methyl donor in biological methylation reactions, including DNA methylation. SAE can replace SAM and act as a competitive inhibitor of enzymes that utilize SAM, such as DNA methyltransferases.

Impact on Histone Methylation

Beyond DNA, L-Ethionine also affects histone methylation. Studies have shown that L-Ethionine can inhibit histone methylation. Specifically, S-adenosyl-L-ethionine (SAE), the metabolite of L-Ethionine, has been found to inhibit histone methylation catalyzed by arginine methyltransferase in rat liver cytoplasm in the presence of SAM. Research in regenerating rat liver demonstrated that ethionine administration inhibited the in vivo methylation of both lysine (B10760008) and arginine residues in histones. The inhibition rates observed were 50% for lysine methylation and 89% for arginine methylation. These findings suggest a differential effect possibly related to the cellular localization of methyltransferases and SAE. The methyl-deficient histones are then transported to the nucleus and, over time, lose their ability to accept methyl groups in vitro.

Influence on Lipid Metabolism and Related Disorders

L-Ethionine exposure has been linked to alterations in lipid metabolism, contributing to various related disorders. Its primary mechanism of interference in this area involves the disruption of methylation reactions, for which SAM is the primary methyl donor. wikipedia.org

Phospholipid methylation, a crucial process for maintaining the structure and function of cell membranes, is significantly affected by L-Ethionine. This process involves the methylation of phosphatidylethanolamine (B1630911) to phosphatidylcholine, a reaction that utilizes SAM. wikipedia.orgdiabetesjournals.org L-Ethionine is known to be converted to S-adenosylethionine (SAE), an analog of SAM. core.ac.uk SAE acts as a competitive inhibitor of SAM-dependent methyltransferases, including those involved in phospholipid methylation. wikipedia.org This inhibition leads to decreased synthesis of phosphatidylcholine, impacting membrane fluidity and integrity. Reduced phosphatidylcholine levels can affect various cellular processes, including signal transduction, nutrient transport, and the function of membrane-bound enzymes.

Phospholipid Methylation and Membrane Function

Mitochondrial Function and Oxidative Stress

Mitochondria, the powerhouses of the cell, are particularly vulnerable to the effects of L-Ethionine, leading to impaired function and increased oxidative stress.

L-Ethionine has been shown to drastically reduce oxygen consumption in cells. core.ac.uknih.gov This effect is likely due to its interference with mitochondrial function, including the synthesis of proteins essential for the electron transport chain and oxidative phosphorylation. L-Ethionine impairs the incorporation of methionine and leucine (B10760876) into mitochondrial translation products (MTPs). core.ac.uknih.gov While not completely blocking protein synthesis, it leads to the production of aberrant MTPs that are rapidly degraded within the mitochondria. core.ac.uknih.gov This compromised synthesis and increased degradation of essential mitochondrial proteins impair the organelle's ability to efficiently utilize oxygen and produce ATP.

Research findings on the effect of ethionine on mitochondrial translation products in Saccharomyces cerevisiae (yeast) demonstrate a clear impact. As shown in the table below, ethionine treatment reduces the incorporation of labeled amino acids into MTPs and increases their degradation rate. core.ac.uknih.gov

| Condition | Amino Acid Incorporation into MTPs (% of control) | MTP Degradation Rate (Arbitrary Units) |

| Control | 100 | X |

| + L-Ethionine | Reduced | Increased |

Note: Specific numerical data for incorporation and degradation rates were not available in the provided snippets, hence represented as 'Reduced' and 'Increased' relative to control, and 'X' for the control degradation rate.

L-Ethionine exposure leads to a depletion of mitochondrial glutathione (B108866) (GSH). guidetopharmacology.orgmetabolomicsworkbench.orgnih.govresearchgate.net GSH is a critical antioxidant in mitochondria, playing a vital role in detoxifying reactive oxygen species (ROS) and maintaining the redox balance. The depletion of mitochondrial GSH compromises the organelle's defense against oxidative damage, contributing to mitochondrial dysfunction. This depletion is likely linked to the broader metabolic disturbances caused by L-Ethionine, potentially involving altered sulfur amino acid metabolism and SAM availability, as GSH synthesis is dependent on cysteine, which is linked to methionine metabolism.

L-Ethionine induces oxidative stress, an imbalance between the production of ROS and the ability of the cell to detoxify them. thegoodscentscompany.comnih.gov This is a direct consequence of impaired mitochondrial function and depleted antioxidant defenses, such as GSH. The increased levels of ROS can damage cellular components, including lipids, proteins, and DNA.

| Biomarker | Effect of L-Ethionine Exposure |

| Mitochondrial Oxygen Consumption | Decreased |

| Aberrant MTPs | Increased |

| Mitochondrial GSH Levels | Decreased |

| Oxidative Stress | Induced |

| MDA Levels | Likely Increased |

| Antioxidative Enzymes | Response may be compromised |

Mitochondrial Glutathione Depletion and Dysfunction

Immunological and Inflammatory Responses

Research into the direct impact of L-ethionine on immunological and inflammatory responses is limited in the provided search results, which primarily detail the effects of L-methionine. However, studies have investigated L-ethionine's influence on specific immune cell functions, such as lymphocyte activity.

Impact on Lymphocyte Function and DNA Synthesis

L-Ethionine has been shown to exert a significant inhibitory effect on DNA synthesis in lymphocytes. In studies using phytohaemagglutinin (PHA)- or concanavalin (B7782731) A-stimulated human lymphocytes, L-ethionine at concentrations ranging from 2 to 5 mM was found to completely inhibit DNA synthesis. nih.govnih.gov This inhibition occurs despite the fact that L-ethionine does not prevent the morphological changes associated with blast formation in these cells. nih.gov The mechanism behind this inhibition is thought to involve L-ethionine's action on a methylation reaction crucial for the initiation of the S phase of the cell cycle. nih.gov This block in DNA synthesis induced by L-ethionine appears to be reversible upon removal of the compound. nih.gov

Furthermore, studies have indicated that L-ethionine can influence sister chromatid exchange (SCE) frequencies in human lymphocytes. Under specific experimental conditions, L-ethionine significantly increased the frequencies of both spontaneous and mitomycin C-induced SCEs. nih.gov This effect is hypothesized to be related to the hypomethylating activity of L-ethionine, which may enhance the error-prone ligation of unrepaired lesions at the replication fork, thereby influencing SCE frequency. nih.gov

The following table summarizes key findings on L-ethionine's impact on lymphocyte DNA synthesis:

| Compound | Concentration (mM) | Effect on DNA Synthesis in Stimulated Lymphocytes | Effect on Morphological Changes | Reversibility | Effect on SCE Frequency |

| L-Ethionine | 2-4 | Complete inhibition nih.gov | Does not prevent blast formation nih.gov | Reversible nih.gov | Not specified |

| L-Ethionine | 5 | Complete inhibition nih.gov | Not specified | Reversible nih.gov | Significantly increased nih.gov |

Modulation of Inflammatory Cytokines

Information specifically on the modulation of inflammatory cytokines by L-ethionine was not available in the provided search results. The available literature primarily discusses the effects of L-methionine on cytokine levels and inflammatory responses in various contexts.

Neurobiological Effects

Comprehensive information regarding the direct neurobiological effects of L-ethionine, including its impact on oligodendroglial and myelin deficits or the induction of schizophrenia-like behaviors in animal models, was not found in the provided search results. Research in this area, as presented in the search results, predominantly focuses on the neurobiological effects of L-methionine and its role in methylation pathways relevant to neurological and psychiatric conditions.

Schizophrenia-Like Behaviors in Animal Models

There was no information in the provided search results directly demonstrating that L-ethionine induces schizophrenia-like behaviors in animal models. The research exploring the induction of such behaviors through metabolic or epigenetic mechanisms in animal models, as found in the search results, centers on the administration of L-methionine. nih.govpnas.orgnih.govpnas.orgfrontiersin.orgnih.govnih.govneurosciencenews.comverywellhealth.commdpi.com

L Ethionine in Disease Models and Therapeutic Research

Carcinogenesis and Tumorigenesis Studies

L-Ethionine has played a significant role in understanding the mechanisms of liver cancer development and investigating the metabolic vulnerabilities of cancer cells.

Induction of Liver Carcinogenesis in Experimental Animals

L-Ethionine is a known hepatocarcinogen and has been widely used to induce liver carcinogenesis in experimental animals, primarily rodents. Studies have demonstrated that feeding rats a diet containing DL-ethionine can lead to the production of hepatomas over several months. For instance, hepatomas were observed in rats 7–8 months after the addition of ethionine to their diet aacrjournals.org. This effect can be reversed by increasing methionine levels in the diet during the initial months of feeding aacrjournals.org.

In studies using rat liver epithelial cells in culture, exposure to this compound for 12 weeks, followed by culture in carcinogen-free medium, resulted in cell transformation, indicated by the ability to grow in soft agar (B569324) and produce tumors when injected into syngeneic rats nih.gov. L-ethionine and its metabolite, S-adenosyl-L-ethionine (L-AdoEt), also induced tumorigenicity in these cells, with L-AdoEt appearing to be a more proximal carcinogenic metabolite nih.gov. The time required for cells treated with L-ethionine to become tumorigenic was longer compared to those treated with L-AdoEt nih.gov.

Experimental feeding studies in mice using this compound have also shown an increased incidence of liver tumors. In one study, female Swiss Webster CD-I mice fed a diet containing 0.1% this compound showed a significantly increased incidence of liver tumors compared to control groups oup.com. The hepatic levels of S-adenosyl-ethionine (AdoEt), the major ethionine metabolite and methylase inhibitor, as well as S-adenosylmethionine (AdoMet), the endogenous methyl group donor, were determined in these mice oup.com.

The induction of liver carcinogenesis by ethionine is often linked to its interference with methionine metabolism and the subsequent depletion of ATP and SAM, affecting methylation processes crucial for genomic stability and gene expression.

L-Ethionine as a Tool for Studying Methionine Dependency in Cancer

L-Ethionine serves as a valuable tool to investigate the phenomenon of methionine dependency in cancer cells. Methionine is an essential amino acid critical for various biological processes, including protein synthesis, energy metabolism, redox balance, and methylation modifications mdpi.com. Cancer cells often exhibit a heightened dependence on exogenous methionine, a metabolic reprogramming termed the Hoffmann effect mdpi.commednexus.org. This dependency arises because many cancer cells cannot synthesize sufficient endogenous methionine to meet their metabolic demands, possibly due to a lack of methionine synthase mdpi.com.

L-Ethionine, being a structural analog of methionine, acts as an antimetabolite. Cells synthesize S-adenosylethionine (AdoEt) from ethionine instead of the vital S-adenosylmethionine (SAM), which is the primary methyl donor for proteins, DNA, and RNA nih.gov. This substitution and the subsequent disruption of methylation processes contribute to the selective inhibition of cancer cell growth observed with ethionine treatment nih.gov.

Studies have shown that methionine-depleted culture conditions significantly reduce histone methylation levels in cancer cells, with minimal effects on normal cells, suggesting a link between methionine addiction and histone methylation instability in cancer mdpi.com. The growth and survival of various cancer cell types are heavily dependent on exogenous methionine, although the degree of dependence can vary mdpi.com. L-Ethionine reinforces the effects of methionine starvation by mimicking methionine while disrupting its metabolic pathway, thus selectively affecting cancer cells due to their methionine addiction nih.gov.

Synergistic Effects with Methionine Deprivation in Tumor Growth Inhibition

Combining L-Ethionine with methionine deprivation has demonstrated synergistic effects in inhibiting tumor growth in various experimental models. Methionine deprivation alone can impair the growth of malignant cells while having little effect on normal cells, which can utilize homocysteine to sustain growth without methionine mednexus.org. L-Ethionine enhances this anti-tumor effect by further disrupting methionine metabolism in methionine-dependent cancer cells nih.gov.

Studies have shown that the combination of ethionine and methionine starvation inhibits the proliferation of prostate cancer cells and glioma cells in vitro and the growth of Yoshida sarcoma in mice nih.gov. For instance, in human prostate cancer PC-3 cells, methionine-free medium significantly impaired proliferation, and this effect was potentiated by ethionine nih.gov. The combination slowed proliferation, decreased ATP synthesis, and caused cell cycle arrest and apoptosis in these cells nih.gov.

The synergistic efficacy of recombinant methioninase (an enzyme that degrades methionine) and ethionine on osteosarcoma cells has also been reported, in contrast to normal fibroblasts which were relatively resistant nih.gov. This synergy is attributed to the combined effect of ethionine mimicking methionine and the depletion of exogenous methionine by methioninase, selectively impacting methionine-addicted cancer cells nih.gov.

Methionine deprivation can induce a reversible growth arrest in cancer cells, often in the G1 or late S/G2 phase, potentially sensitizing them to cell cycle phase-specific chemotherapies mdpi.comnih.gov. Combining methionine restriction with various cytotoxic agents has been explored to enhance therapeutic activity in preclinical models nih.gov. While the snippets primarily discuss methionine restriction synergy with other chemotherapies, the principle of disrupting methionine metabolism, which ethionine facilitates, underlies its synergistic potential when combined with methionine deprivation.

Models of Liver Injury and Disease

Beyond carcinogenesis, L-Ethionine has been employed to model various forms of liver injury and disease, providing insights into their pathogenesis.

Fatty Liver Induction

L-Ethionine is well-established for its ability to induce fatty liver in experimental animals, particularly rats. Administration of this compound leads to an increase in neutral fat in the liver, while phospholipids (B1166683) and cholesterol levels remain unchanged nih.gov. This effect is associated with inhibited lipogenesis in vitro nih.gov.

The mechanism underlying ethionine-induced fatty liver involves the disruption of nucleotide metabolism. Ethionine treatment decreases the concentration of nicotinamide (B372718) nucleotides, purine (B94841) nucleotides, and pyrimidine (B1678525) nucleotides in the liver, specifically affecting free adenine (B156593) nucleotides, inosine (B1671953) nucleotides, uridine (B1682114) nucleotides, and cytidine (B196190) nucleotides nih.gov. This depletion of ATP, a consequence of ethionine being converted to AdoEt which traps adenosine (B11128), is considered a primary factor in the development of fatty liver nih.gov. The prevention of ethionine-induced fatty liver by administering adenosine triphosphate supports this mechanism nih.gov.

Furthermore, studies suggest that ethionine might inhibit the synthesis of biotin-dependent acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis nih.gov. The development of ethionine-induced fatty liver was inhibited in biotin-deficient rats, lending support to this possibility nih.gov.

Interactive Data Table: Effects of this compound on Rat Liver Lipids

| Lipid Type | Change after Ethionine Treatment |

| Neutral Fat | Increased |

| Phospholipids | Unchanged |

| Cholesterol | Unchanged |

Interactive Data Table: Effects of this compound on Rat Liver Nucleotides

| Nucleotide Type | Change after Ethionine Treatment |

| Nicotinamide Nucleotides | Decreased |

| Purine Nucleotides | Decreased |

| Pyrimidine Nucleotides | Decreased |

| Free Adenine Nucleotides | Decreased |

| Inosine Nucleotides | Decreased |

| Uridine Nucleotides | Decreased |

| Cytidine Nucleotides | Decreased |

Non-alcoholic Steatohepatitis (NASH) Models

While the methionine-choline deficient (MCD) diet is a widely used model for inducing NASH-like features in rodents, L-ethionine itself is not typically used as the sole agent to directly induce NASH in the same manner as the MCD diet. However, the understanding of methionine metabolism, and how its disruption (as caused by ethionine) affects the liver, is relevant to NASH research.

The MCD diet, deficient in both methionine and choline (B1196258), leads to rapid development of hepatic lesions including steatosis, inflammation, and fibrosis, mimicking aspects of human NASH nih.govnih.gov. Choline deficiency impairs the synthesis of phosphatidylcholine, essential for very-low-density lipoprotein (VLDL) export, leading to lipid accumulation nih.gov. Methionine deficiency in this diet reduces glutathione (B108866) synthesis through the transsulfuration pathway, contributing to oxidative stress and disease progression nih.gov.

Neurodegenerative Disease Models

Research has explored the use of L-ethionine, or its close structural analog L-methionine, in modeling aspects of neurodegenerative diseases. Studies suggest a link between disrupted methionine metabolism and neurodegenerative disorders like Alzheimer's disease researchgate.net. While L-methionine is an essential amino acid with crucial roles in metabolism and antioxidant defense, excessive intake has been investigated for its potential negative impacts on neurological health mdpi.comverywellhealth.comresearchgate.net.

One study utilizing a mouse model investigated the effects of chronic, high-dose oral administration of L-methionine on neurocognitive decline. The results indicated that mice receiving L-methionine exhibited significant deficits in hippocampus-dependent spatial memory compared to control groups. Immunohistochemical analysis in these mice revealed a notable increase in the ratio of senescent astrocytes to all astrocytes in the dentate gyrus of the hippocampal formation. This suggests that chronic high-dose L-methionine administration can lead to hippocampus-dependent memory impairment, potentially linked to an increase in senescent astrocytes in this brain region istanbul.edu.tr.

Further research involving L-methionine in aged animal models explored its interaction with prelimbic cortical deep brain stimulation (PrL DBS) for cognitive enhancement. Co-administration of L-methionine and PrL DBS resulted in improvements in hippocampal-dependent spatial memory in aged animals. Molecular investigations suggested that this co-administration induced DNA methyltransferase DNMT3a-dependent methylation and led to a synergistic upregulation of neuroplasticity-related genes in the hippocampus. Simultaneously, it appeared to inhibit calcineurin, a gene known to suppress memory. These findings imply that hippocampal DNA methyltransferase activity might be a therapeutic target and suggest the potential of using non-invasive neuromodulation alongside compounds like L-methionine to address cognitive deficits aginganddisease.org.

Another study focusing on L-methionine's role in an in vitro model of Parkinson's disease examined its protective effects against 6-hydroxydopamine (6-OHDA)-induced injury. The study aimed to understand if L-methionine could counteract oxidative stress and mitochondrial dysfunction, key features in Parkinson's pathology. The data suggested that an L-methionine-enriched environment could potentially protect neurons from oxidative imbalance and mitochondrial dysfunction, thus possibly preventing the progression of neurodegenerative processes mdpi.com.

Research using systems genetics in BXD recombinant inbred mice has also investigated the correlation between methionine levels and Alzheimer's disease phenotype. This work suggested that methionine could be a high-risk factor for Alzheimer's disease, potentially promoting its progression by regulating the dopaminergic synaptic pathway. In vitro experiments in this study indicated that methionine deprivation could reduce the expression of Aβ and phosphorylated Tau, proteins implicated in Alzheimer's pathology. These results theoretically support methionine restriction as a potential preventive or therapeutic strategy for Alzheimer's disease frontiersin.org.

Studies on Metabolic Disorders

L-Ethionine has been utilized as a model compound to study metabolic disorders, particularly those involving impaired methylation and ATP depletion. As a methionine antagonist, L-ethionine interferes with the synthesis of S-adenosylmethionine (SAM), a crucial methyl group donor in numerous biological methylation reactions, including those involving DNA, RNA, proteins, and phospholipids wikipedia.org.

Studies in rats using L-ethionine have investigated the time-course of metabolic events following exposure to this hepatotoxin. Analysis of urine and liver samples revealed several biochemical changes indicative of metabolic disruption. Early changes in urine included elevated guanidinoacetate, suggesting impaired methylation reactions. Increases in 5-oxoproline and glycine (B1666218) in urine pointed towards a disruption of the γ-glutamyl cycle. Signs of ATP depletion and impaired energy metabolism were observed through decreased levels of tricarboxylic acid cycle intermediates, the presence of ketone bodies in urine, and depletion of hepatic glucose and glycogen, leading to hypoglycemia. An increase in nicotinuric acid in urine was also noted, potentially indicating increased NAD catabolism as a consequence of ATP depletion. These studies highlight L-ethionine's utility in creating experimental models to understand the complexities of metabolic disorders and toxicity acs.org.

The interference with SAM synthesis by L-ethionine is a key mechanism through which it exerts its metabolic effects. SAM is synthesized from methionine and ATP, and L-ethionine competes with methionine for the enzyme methionine adenosyltransferase, leading to the formation of S-adenosylethionine, which cannot effectively substitute for SAM in methylation reactions. This depletion of functional SAM disrupts numerous methylation-dependent pathways critical for normal cellular function and metabolism.

Metabolism and Pharmacokinetics of L Ethionine

Enzymatic Conversion and Metabolite Formation

The metabolism of L-ethionine is primarily characterized by enzymatic conversions that yield several key metabolites. These transformations are often analogous to those observed for L-methionine.

Formation of S-Adenosyl-L-ethionine (SAE)

A central metabolic step for L-ethionine is its conversion to S-Adenosyl-L-ethionine (SAE). This process is analogous to the formation of S-adenosyl-L-methionine (SAM) from L-methionine, a reaction catalyzed by methionine adenosyltransferase (MAT). frontiersin.orgnih.gov SAE is formed by the enzymatic transfer of an adenosyl moiety from ATP to L-ethionine. nih.govgoogle.com SAE acts as an analog of SAM and can participate in some enzymatic reactions typically involving SAM, such as those catalyzed by radical SAM enzymes. nih.govnih.govosti.gov Research has shown that SAE can be a catalytically competent analog of SAM in certain enzymatic contexts, supporting substrate turnover and forming analogous organometallic intermediates. nih.govnih.govosti.gov

Urinary Excretion Patterns of L-Ethionine Metabolites

Studies in rats have investigated the urinary excretion patterns of L-ethionine and its metabolites following administration. Analysis using techniques like column chromatography has identified several key compounds in urine. nih.govnih.gov These include unchanged L-ethionine, ethionine sulfoxide (B87167), N-acetylethionine sulfoxide, and S-adenosylethionine (SAE). nih.govnih.gov The excretion pattern can be influenced by the administered dose of L-ethionine. At lower doses, N-acetylethionine sulfoxide may be the major urinary metabolite, while at higher doses, increased amounts of unchanged ethionine and ethionine sulfoxide are observed, accounting for a larger portion of the administered dose. nih.gov The urinary excretion pattern of SAE has been shown to correlate with its concentration in the kidney. nih.gov Minor, as yet unidentified, metabolites have also been detected in urine and various organs. nih.gov

The following table summarizes some of the identified urinary metabolites of L-ethionine:

| Metabolite | Presence in Urine | Notes |

| L-Ethionine (unchanged) | Yes | Amount increases with higher doses. nih.gov |

| Ethionine sulfoxide | Yes | Amount increases with higher doses. nih.gov |

| N-Acetylethionine sulfoxide | Yes | Major metabolite at low doses. nih.gov |

| S-Adenosyl-L-ethionine (SAE) | Yes | Excretion pattern related to kidney levels. nih.gov |

| Minor unidentified components | Yes | Also present in organs. nih.gov |

Stereospecific Metabolism of L-Ethionine vs. D-Ethionine

The metabolism of amino acids can exhibit stereospecificity, with the L- and D-enantiomers being processed differently by enzymatic systems. While research specifically detailing the stereospecific metabolism of L-ethionine versus D-ethionine is less extensive than for methionine, studies on methionine metabolism provide relevant insights into typical stereospecific pathways for amino acids.

In general, animals primarily utilize L-amino acids for protein synthesis and many metabolic pathways. adisseo.comveterinaryworld.org D-amino acids, if administered, often require conversion to their L-enantiomers to be effectively utilized in these processes. adisseo.com This conversion typically involves an oxidative deamination followed by a transamination step, often mediated by enzymes like D-amino acid oxidase. adisseo.compsu.edu Studies on methionine have shown that D-methionine can be converted to L-methionine in vivo, with a significant fraction of the D-isomer being transformed into the L-enantiomer. nih.gov This conversion pathway involves an achiral intermediate, α-keto-γ-methylthiobutyrate. psu.edu

Given the structural analogy between ethionine and methionine, it is plausible that a similar stereospecific metabolic handling occurs, where L-ethionine is directly utilized in pathways analogous to those of L-methionine, while D-ethionine would likely undergo enzymatic conversion to L-ethionine to a certain extent to enter these pathways. However, specific detailed research comparing the metabolic fate and enzymatic processing rates of L-ethionine and D-ethionine is necessary for a complete understanding of their stereospecific metabolism.

Comparative and Interaction Studies

L-Ethionine in Relation to Methionine and Other Amino Acids

The structural similarity between L-ethionine and L-methionine leads to significant interactions between these two amino acids within biological systems. L-ethionine acts as an antimetabolite, disrupting pathways that normally utilize methionine. wikipedia.org

Competitive Inhibition of Methionine Uptake and Utilization

L-Ethionine functions as a competitive inhibitor of L-methionine uptake and utilization by cells. Due to its structural analogy, L-ethionine can compete with L-methionine for transport across cell membranes via amino acid transporters that normally handle methionine. life-science-alliance.org, asm.org, researchgate.net, scispace.com This competition reduces the intracellular availability of methionine, thereby impairing methionine-dependent cellular processes. For instance, studies in Streptococcus pneumoniae have shown that L-ethionine competitively blocks methionine uptake mediated by the MetQ transporter. life-science-alliance.org, plos.org Similarly, research on yeast demonstrated that the accumulation of sulfur amino acids, including L-methionine and DL-ethionine, was inhibited by certain other structurally related amino acids when present at high concentrations. scispace.com

The inhibition of methionine uptake by L-ethionine has direct consequences on cellular functions that rely on methionine. This includes protein synthesis, as methionine is an essential amino acid and the initiating amino acid for protein synthesis. researchgate.net, oup.com

Interaction with L-Methionine Supplementation and Reversal of Effects

The inhibitory effects of L-ethionine can often be counteracted or reversed by supplementing the system with excess L-methionine. This is a direct consequence of the competitive nature of ethionine's antagonism. By increasing the concentration of methionine, the competitive inhibition at transport sites and enzymatic targets can be overcome, allowing methionine to be utilized more effectively.

Numerous studies have demonstrated this reversal effect. For example, the inhibition of growth in Salmonella typhimurium caused by ethionine was counteracted by the addition of methionine to the cultures. capes.gov.br, asm.org In the context of embryonic development, treatment with ethionine blocked blastocyst formation and induced hypomethylation, effects that were reversed by maternal methionine supplementation. oup.com, sci-hub.se Similarly, in mouse embryos, S-adenosylmethionine (SAM) supplementation successfully reversed the inhibitory effect of ethionine on the Wnt/β-catenin signaling pathway and reduced ethionine-induced apoptosis. nih.gov

This reversal by methionine supplementation highlights the critical role of methionine availability in mitigating the disruptive effects of L-ethionine on various biological processes, including growth, development, and cellular signaling.

Role of Adenine (B156593) in Counteracting L-Ethionine Effects

Interestingly, adenine has also been observed to influence the effects of L-ethionine, and in some cases, its impact can be counteracted by methionine. Studies have shown that adenine can enhance the inhibitory action of ethionine on the growth and nucleic acid synthesis in Escherichia coli. capes.gov.br, jst.go.jp This enhancement by adenine might be due to increased uptake of radioactive ethionine by the cells in the presence of adenine, suggesting that adenine could facilitate the entry of ethionine into the cell. capes.gov.br

However, the effects observed with adenine and ethionine can often be counteracted by the addition of methionine. capes.gov.br, asm.org This further supports the idea that methionine availability is a key factor in determining the extent of ethionine's inhibitory effects. While adenine might exacerbate the initial impact of ethionine, sufficient methionine can still compete with and overcome this enhanced inhibition.

It is important to note that the interaction between adenine and ethionine can be complex and may vary depending on the organism and specific metabolic context.

Cross-talk with Cysteine Metabolism and Restriction

L-Ethionine's interference with methionine metabolism also has implications for cysteine metabolism. Methionine is a precursor for cysteine synthesis in the transsulfuration pathway. mims.com, tandfonline.com Therefore, by disrupting methionine availability and metabolism, L-ethionine can indirectly affect cysteine levels and the processes that depend on cysteine, such as glutathione (B108866) synthesis, which is crucial for antioxidant defense. mims.com, caldic.com